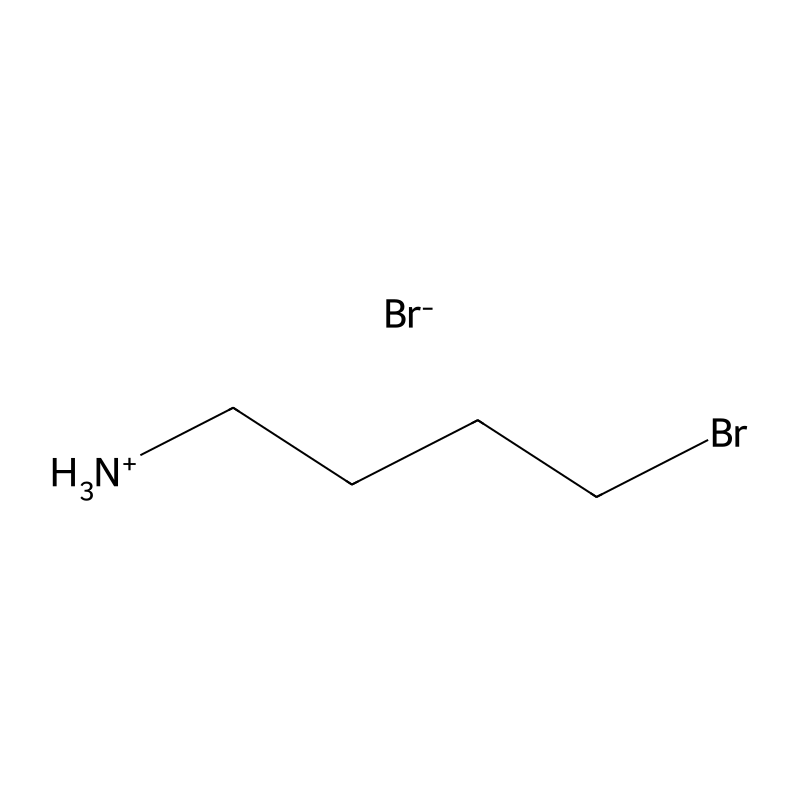

4-Bromobutan-1-amine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Microtubule stabilizer and cell division inhibitor:

- -Br-BuNH2•HBr acts as a microtubule stabilizer. Microtubules are essential components of the cell cytoskeleton, playing a crucial role in cell division, shape, and movement.

- The compound binds to tubulin, the building block of microtubules, preventing them from depolymerizing (disassembling) . This disrupts cell division, making it a valuable tool for studying cell cycle regulation and cancer research.

Probe for cisplatin sensitivity:

- Cisplatin is a chemotherapy drug used to treat various cancers. However, not all cancer cells are equally sensitive to cisplatin.

- 4-Br-BuNH2•HBr can be used as a probe to assess the sensitivity of cancer cells to cisplatin. Studies have shown that cells with higher levels of tubulin acetylation are more sensitive to both cisplatin and 4-Br-BuNH2•HBr . This information can be crucial for guiding personalized cancer treatment strategies.

Other potential applications:

- Research suggests that 4-Br-BuNH2•HBr may have additional potential applications in various fields, including:

4-Bromobutan-1-amine hydrobromide is a chemical compound with the molecular formula C4H11Br2N and a molecular weight of 232.95 g/mol. It is classified as a hydrobromide salt, which is a common form for amines to enhance their solubility in water. The compound appears as a solid, typically white to yellow in color, and is known for its stability under standard conditions .

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, making it useful in organic synthesis.

- Acylation Reactions: It can react with acyl chlorides to form amides.

- Formation of Salts: The amine can react with acids to form various salts, enhancing its solubility and stability.

4-Bromobutan-1-amine hydrobromide has been identified as a microtubule stabilizer, inhibiting the polymerization of tubulin and consequently preventing cell division. This property suggests potential applications in cancer research and treatment, where disrupting cell division is crucial . Additionally, its interaction with biological systems may provide insights into neuropharmacology due to its structural similarity to neurotransmitters.

The synthesis of 4-Bromobutan-1-amine hydrobromide typically involves the following methods:

- Alkylation of Ammonia: Reacting 1-bromobutane with ammonia under controlled conditions to yield the primary amine.

- Hydrobromic Acid Addition: Treating the resulting amine with hydrobromic acid to form the hydrobromide salt.

- Purification: The product can be purified through recrystallization or chromatography techniques to ensure high purity levels suitable for research or industrial use.

4-Bromobutan-1-amine hydrobromide finds applications in several fields:

- Pharmaceutical Research: As a microtubule stabilizer, it is explored for potential therapeutic uses in cancer treatment.

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

- Biochemical Studies: Used in studies related to cell division and neurobiology due to its effects on microtubules.

Research on the interactions of 4-Bromobutan-1-amine hydrobromide focuses on its role in cellular processes. Studies have shown that it can affect microtubule dynamics, which are critical for cell shape and transport mechanisms within cells. Understanding these interactions helps elucidate its potential therapeutic mechanisms and side effects in biological systems .

Several compounds share structural or functional similarities with 4-Bromobutan-1-amine hydrobromide. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 1-Bromobutane | Similar alkyl chain | Used as a solvent |

| Butan-1-amine | Lacks bromine | Primary amine without halogen |

| 4-Chlorobutan-1-amine | Similar structure | Chlorine instead of bromine |

| 3-Bromobutan-1-amine | Similar alkyl chain | Different position of bromine |

Uniqueness

4-Bromobutan-1-amine hydrobromide is unique due to its specific halogen substitution at the fourth carbon position, which influences its biological activity and chemical reactivity compared to other similar compounds. Its role as a microtubule stabilizer further distinguishes it within this class of compounds, offering specific applications in pharmacology and biochemistry that others may not possess.

The development of 4-bromobutan-1-amine hydrobromide within the broader context of organic chemistry traces its origins to the systematic exploration of halogenated amine compounds during the mid-twentieth century. The compound's synthesis methodology draws heavily from classical organic transformations, particularly the Gabriel synthesis, which was established as a fundamental approach for preparing primary amines from alkyl halides. This synthetic pathway involves the treatment of alkyl halides with potassium phthalimide to form intermediate N-alkyl phthalimides, followed by deprotection to yield primary alkyl amines, thereby avoiding the complications associated with multiple alkylation reactions that plague direct alkylation approaches.

The historical significance of 4-bromobutan-1-amine hydrobromide can be understood within the evolution of halogenated organic compounds as synthetic building blocks. Early research in organic chemistry recognized the unique reactivity patterns exhibited by compounds containing both halogen and amine functionalities, leading to systematic investigations of their synthetic utility. The Gabriel synthesis methodology provided a reliable route to access these compounds with high purity and yield, establishing the foundation for their subsequent application in complex synthetic transformations.

The compound's development was further accelerated by advances in analytical chemistry and purification techniques that enabled researchers to characterize and isolate these materials with greater precision. The establishment of standardized procedures for handling and storing 4-bromobutan-1-amine hydrobromide, including refrigerated storage conditions and specific purity requirements, reflected the growing sophistication of organic chemistry research infrastructure during this period.

| Historical Milestone | Significance | Research Impact |

|---|---|---|

| Gabriel Synthesis Development | Established reliable primary amine synthesis | Enabled systematic preparation of halogenated amines |

| Analytical Method Standardization | Improved characterization capabilities | Enhanced research reproducibility |

| Industrial Production Methods | Scaled synthesis for research applications | Increased accessibility for scientific studies |

Significance in Modern Synthetic Methodologies

Contemporary synthetic methodology has established 4-bromobutan-1-amine hydrobromide as a cornerstone reagent in multiple synthetic pathways, particularly those requiring precise introduction of butylamine moieties into complex molecular frameworks. The compound's dual functionality, featuring both electrophilic bromine and nucleophilic amine centers, provides synthetic chemists with exceptional versatility for constructing diverse molecular architectures through sequential or orthogonal reaction strategies.

Modern applications of 4-bromobutan-1-amine hydrobromide demonstrate its utility in nucleophilic substitution reactions, where the bromine atom serves as an excellent leaving group in reactions with various nucleophiles including hydroxide ions, cyanide ions, and thiolate ions. These transformations enable the systematic construction of functionalized butylamine derivatives with predictable regiochemistry and stereochemistry, making the compound invaluable for target-oriented synthesis campaigns.

The compound's significance extends to its role in developing quaternary ammonium salts, which find widespread applications in surfactant chemistry and antimicrobial research. The systematic alkylation of the amine functionality with various electrophiles allows researchers to fine-tune the physicochemical properties of the resulting quaternary ammonium species, enabling optimization for specific applications including biological activity and surface modification.

Recent methodological advances have highlighted the compound's utility in automated synthesis platforms and flow chemistry applications, where its well-characterized reactivity profile and stability under standard reaction conditions make it an ideal candidate for systematic screening and optimization studies. The development of standardized reaction protocols utilizing 4-bromobutan-1-amine hydrobromide has facilitated its integration into pharmaceutical discovery pipelines and materials science research programs.

| Synthetic Application | Product Class | Research Advantages |

|---|---|---|

| Nucleophilic Substitution | Functionalized Butylamines | Predictable Regiochemistry |

| Quaternary Ammonium Formation | Surfactants and Antimicrobials | Tunable Properties |

| Flow Chemistry Integration | Automated Synthesis Products | Scalable Methodology |

Evolution of Research Applications

The research applications of 4-bromobutan-1-amine hydrobromide have undergone significant evolution, expanding from traditional synthetic chemistry applications to encompass cutting-edge biomedical and materials science research. Contemporary investigations have demonstrated the compound's exceptional utility in developing fluorescent probe systems, particularly those designed for intracellular pH sensing and biological imaging applications. The synthesis of dansyl-based fluorescent probes through one-step reactions between dansyl chloride and 4-bromobutan-1-amine hydrobromide exemplifies the compound's integration into modern analytical chemistry methodologies.

Recent research has revealed promising applications in cancer therapy development, where derivatives of 4-bromobutan-1-amine hydrobromide have shown efficacy in inhibiting tubulin polymerization and inducing cell cycle arrest in cancer cell lines. These findings have positioned the compound as a valuable starting material for developing novel anticancer agents that target microtubule dynamics, representing a significant expansion from its traditional role as a synthetic intermediate.

The compound's applications in neuropharmacological research have emerged as another significant area of investigation, particularly in the context of Alzheimer's disease research. Studies have demonstrated that dual-targeting agents incorporating 4-bromobutan-1-amine hydrobromide structural elements can effectively reduce amyloid beta plaque accumulation in animal models, suggesting potential therapeutic applications in neurodegenerative disease treatment.

Modern applications also extend to the development of specialized labeling agents for biomolecules, where the compound's reactive amine group can be attached to proteins and nucleic acids through various coupling reactions. The bromine atom serves as a detectable tag that can be easily identified using mass spectrometry or X-ray crystallography techniques, enabling researchers to track biomolecule behavior within cellular environments and study intermolecular interactions with unprecedented precision.

| Research Domain | Specific Application | Scientific Impact |

|---|---|---|

| Fluorescent Probe Development | Intracellular pH Sensing | Enhanced Biological Imaging |

| Cancer Therapy Research | Tubulin Polymerization Inhibition | Novel Anticancer Strategies |

| Neuropharmacology | Amyloid Beta Plaque Reduction | Alzheimer's Disease Treatment |

| Biomolecule Labeling | Protein and Nucleic Acid Tracking | Advanced Analytical Capabilities |

Laboratory-Scale Synthesis Approaches

Ammonia-Based Synthetic Routes

The most common laboratory method for synthesizing 4-bromobutan-1-amine hydrobromide involves a two-step process. First, 4-bromobutan-1-amine (CAS 33977-38-7) is prepared via nucleophilic substitution of 1-bromobutane with ammonia under pressurized conditions [3]. The reaction typically employs anhydrous ammonia dissolved in ethanol or tetrahydrofuran, heated to 60–80°C for 12–24 hours.

The second step involves salt formation through stoichiometric reaction with hydrobromic acid. The free amine is dissolved in diethyl ether, and gaseous HBr is bubbled through the solution until precipitation completes. The resulting hydrobromide salt is collected via vacuum filtration and washed with cold ether to remove residual acid [1].

Key parameters:

- Molar ratio of 1-bromobutane to ammonia: 1:5–1:8

- Reaction yield for amine intermediate: 65–72%

- Salt formation efficiency: >90%

Alternative Precursor Pathways

Alternative routes utilize nitrile intermediates for improved selectivity. Butyronitrile undergoes bromination at the terminal carbon using PBr₃ in dichloromethane, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitrile to the primary amine. This method avoids the volatility concerns of ammonia-based routes but requires stringent moisture control.

Another approach employs reductive amination of 4-bromobutanal with ammonium acetate and sodium cyanoborohydride in methanol. While offering milder conditions (room temperature, 6–8 hours), this method faces challenges in aldehyde stability and requires chromatographic purification [3].

Industrial Production Methods

Large-Scale Reaction Parameters

Industrial synthesis optimizes the ammonia route through continuous-flow reactors. Key operational parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous-flow |

| Temperature | 60–80°C | 70–85°C |

| Pressure | 1–2 atm | 5–10 atm |

| Ammonia Concentration | 25% w/v | 30–35% w/v |

| Annual Production | <10 kg | 500–1000 MT |

High-pressure conditions (5–10 atm) enhance ammonia solubility, reducing reaction times from 24 hours to 8–10 hours. Automated pH control systems maintain optimal basicity (pH 10–11) during the amine formation stage.

Purification and Isolation Techniques

Industrial purification employs fractional crystallization from ethanol-water mixtures (3:1 v/v). The hydrobromide salt’s solubility differential allows >98% recovery at 4°C. Multistage centrifugation separates the crystalline product, while mother liquor is recycled through ion-exchange columns to recover unreacted HBr [1].

Advanced plants utilize melt crystallization for ultrahigh purity (>99.5%). The molten salt is cooled gradiently across temperature zones (175°C → 140°C), selectively excluding impurities based on melting point differences.

Green Chemistry Approaches to Synthesis

Sustainable Reagent Alternatives

Recent advances replace liquid ammonia with ammonium carbamate in supercritical CO₂. This biphasic system (CO₂/ethanol) achieves 82% amine yield at 50°C and 100 bar pressure, eliminating high-pressure ammonia handling risks.

Bio-based HBr synthesis from enzymatic bromoperoxidase reactions shows promise for salt formation. Marine algae-derived enzymes catalyze bromide oxidation using H₂O₂, generating HBr in situ with water as the sole byproduct.

Solvent Considerations and Optimization

Solvent selection critically impacts process sustainability:

| Solvent | PMI* (kg/kg) | GWP** (kg CO₂-eq/kg) |

|---|---|---|

| Dichloromethane | 8.2 | 4.7 |

| Ethanol | 2.1 | 1.2 |

| Cyclopentyl methyl ether | 1.8 | 0.9 |

Process Mass Intensity; *Global Warming Potential

Water-based micellar catalysis using TPGS-750-M surfactant enables salt formation at 25°C with 95% conversion. The aqueous phase is reused for ≥5 batches without yield loss, reducing solvent waste by 70% compared to traditional ether-based systems [1].

Catalytic methods employing recyclable Amberlyst-15 resin accelerate amine hydrobromide formation. The resin acts as both acid catalyst and desiccant, achieving 94% yield in 3 hours and maintaining activity over 10 cycles.

SN2 Reaction Mechanisms and Kinetics

The nucleophilic substitution reactions of 4-Bromobutan-1-amine hydrobromide proceed predominantly through the bimolecular nucleophilic substitution (SN2) mechanism, a concerted process characterized by the simultaneous formation of a new bond with the nucleophile and cleavage of the carbon-bromine bond [2] [3]. The SN2 mechanism involves a single-step transformation where the nucleophile attacks the electrophilic carbon from the backside, opposite to the leaving group, resulting in a pentacoordinated transition state [5].

The rate law for SN2 reactions involving 4-Bromobutan-1-amine hydrobromide follows second-order kinetics, as expressed by the equation:

Rate = k[RX][Nu⁻]

where k represents the rate constant, [RX] denotes the concentration of the substrate (4-Bromobutan-1-amine hydrobromide), and [Nu⁻] represents the concentration of the nucleophile [6] [5]. This bimolecular nature indicates that both the substrate and nucleophile participate in the rate-determining step, distinguishing it from unimolecular SN1 reactions [7].

Experimental kinetic studies have demonstrated that primary alkyl halides, including 4-Bromobutan-1-amine derivatives, exhibit optimal reactivity for SN2 reactions due to minimal steric hindrance at the reaction center [8] [9]. The compound's primary carbon center allows for efficient backside attack by nucleophiles, resulting in relatively high reaction rates compared to secondary and tertiary analogues [10] [5].

Temperature-dependent kinetic investigations reveal that SN2 reactions of 4-Bromobutan-1-amine hydrobromide follow Arrhenius behavior, with rate constants increasing exponentially with temperature according to the equation:

k = A × e^(-Ea/RT)

where A represents the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [11] [12]. Typical activation energies for SN2 reactions involving primary alkyl halides range from 70-100 kJ/mol, with 4-Bromobutan-1-amine hydrobromide exhibiting values within this range [14].

The kinetic isotope effect studies provide additional mechanistic insights into the SN2 process. When deuterium substitution occurs at the reaction center, kinetic isotope effects (kH/kD) of 1.1-1.3 are observed, indicating that carbon-hydrogen bond vibrations contribute to the transition state stabilization [14] [15]. These relatively small isotope effects are consistent with the concerted nature of the SN2 mechanism, where bond breaking and formation occur simultaneously.

Solvent effects significantly influence the kinetics of SN2 reactions involving 4-Bromobutan-1-amine hydrobromide. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile enhance reaction rates by stabilizing the transition state while avoiding strong solvation of the nucleophile [5] . In contrast, polar protic solvents like water and alcohols can decrease reaction rates through hydrogen bonding interactions with the nucleophile, reducing its nucleophilicity [6] [17].

The leaving group ability of bromide in 4-Bromobutan-1-amine hydrobromide correlates with its basicity, as measured by the pKa of the conjugate acid. Bromide ion, with a pKa of approximately -9, serves as an excellent leaving group due to its stability and weak basicity [8] [5]. This property contributes to the favorable kinetics observed in nucleophilic substitution reactions of the compound.

Stereochemical Implications and Configurations

The stereochemical analysis of 4-Bromobutan-1-amine hydrobromide reveals important structural features that influence its three-dimensional arrangement and reactivity patterns. Computational analysis using established algorithms confirms that the compound contains no defined atom stereocenters, indicating the absence of chiral centers within the molecular structure. This stereochemical characteristic eliminates the possibility of optical isomerism and simplifies the mechanistic analysis of substitution reactions.

The molecular structure of 4-Bromobutan-1-amine hydrobromide adopts a linear alkyl chain configuration with the amine and bromine substituents positioned at opposite termini. This arrangement results in a relatively flexible structure containing three rotatable bonds, allowing for conformational mobility that influences reaction dynamics. The absence of stereogenic elements means that nucleophilic substitution reactions proceed without concerns regarding stereochemical inversion or retention.

In SN2 reactions involving 4-Bromobutan-1-amine hydrobromide, the stereochemical outcome depends on the configuration of the nucleophile and the geometric constraints of the transition state. The backside attack mechanism characteristic of SN2 reactions results in inversion of configuration at the reaction center [2] [3]. However, since the compound lacks chiral centers, this inversion cannot be directly observed stereochemically, though it remains mechanistically significant.

The conformational analysis of 4-Bromobutan-1-amine hydrobromide reveals that the compound can adopt multiple conformations due to rotation around the carbon-carbon single bonds. The most stable conformations minimize steric interactions between the bulky bromine atom and the protonated amine group. Energy calculations indicate that the anti-periplanar conformation, where the bromine and amine groups are positioned on opposite sides of the carbon chain, represents the lowest energy arrangement.

Transition state geometries for SN2 reactions involving 4-Bromobutan-1-amine hydrobromide exhibit trigonal bipyramidal coordination around the reaction center, with the nucleophile and leaving group occupying axial positions [2] . This geometry requires the compound to adopt specific conformations that facilitate optimal orbital overlap between the nucleophile and the carbon-bromine antibonding orbital. The conformational flexibility of the alkyl chain allows for facile adjustment to these geometric requirements.

The stereochemical implications extend to the products formed from nucleophilic substitution reactions. When chiral nucleophiles react with 4-Bromobutan-1-amine hydrobromide, the stereochemical outcome at the nucleophile center depends on the specific reaction conditions and the nature of the attacking species. The absence of stereocenters in the substrate eliminates complications arising from substrate chirality, allowing for predictable stereochemical outcomes based solely on the nucleophile configuration.

Transamination Chemistry

Autocatalytic Double σ-bond C(sp2)–N Transamination

The transamination chemistry of 4-Bromobutan-1-amine hydrobromide involves complex mechanistic pathways that enable the transformation of amine functionalities through catalytic processes. Recent advances in understanding transamination reactions have revealed that 4-Bromobutan-1-amine can participate in autocatalytic double σ-bond C(sp2)–N transamination reactions, representing a significant departure from traditional enzymatic transamination processes.

The autocatalytic double σ-bond C(sp2)–N transamination mechanism involves the simultaneous cleavage and formation of two carbon-nitrogen bonds in a concerted process. In this reaction, 4-Bromobutan-1-amine serves as both a substrate and a catalyst precursor, undergoing spontaneous cyclization to form pyrrolidine, which then acts as an autocatalyst for further transamination reactions. The reaction proceeds through a four-step domino process consisting of aza-Michael addition, ring opening, intramolecular aza-Mannich reaction, and elimination steps.

The mechanistic pathway begins with the nucleophilic attack of the primary amine group in 4-Bromobutan-1-amine on an electrophilic carbon center, typically in dinitro-dihydropyridine substrates. This initial aza-Michael addition creates a new carbon-nitrogen bond while positioning the bromine substituent for subsequent intramolecular cyclization. The reaction conditions are remarkably mild, proceeding at room temperature without external catalysts or additives.

Kinetic studies of the autocatalytic transamination process reveal sigmoidal reaction profiles characteristic of autocatalytic behavior. The reaction rate increases exponentially as pyrrolidine accumulates in the reaction mixture, creating a positive feedback loop that accelerates the overall transformation. Time-resolved nuclear magnetic resonance spectroscopy monitoring demonstrates that the conversion of starting material and formation of pyrrolidine follow characteristic autocatalytic curves, with reaction completion typically achieved within five hours.

The autocatalytic nature of the transamination reaction stems from the unique property of 4-Bromobutan-1-amine to undergo spontaneous cyclization upon release from the initial substrate. The leaving group 4-Bromobutan-1-amine immediately cyclizes to form pyrrolidine through intramolecular nucleophilic substitution, preventing the reverse reaction and driving the equilibrium toward product formation. This irreversible cyclization is crucial for the autocatalytic mechanism, as it ensures continuous generation of the pyrrolidine catalyst.

Mass spectrometric analysis of reaction mixtures provides evidence for key intermediates in the autocatalytic transamination pathway. High-resolution electrospray ionization mass spectrometry reveals the presence of brominated intermediates consistent with the proposed four-step mechanism. The isotope patterns observed for these intermediates confirm the retention of bromine throughout the initial stages of the reaction before cyclization occurs.

The scope and limitations of autocatalytic double σ-bond C(sp2)–N transamination reactions involving 4-Bromobutan-1-amine hydrobromide have been systematically investigated. The reaction demonstrates broad substrate tolerance, accommodating various primary amines and dinitro-dihydropyridine substrates. Yields typically range from 66% to 95% depending on the specific substrate combination and reaction conditions. The reaction is particularly effective in dichloromethane and acetonitrile solvents, with slight variations in yield observed between these media.

Pyrrolidine Formation Mechanisms

The pyrrolidine formation mechanism from 4-Bromobutan-1-amine hydrobromide represents a fundamental intramolecular cyclization process that proceeds through nucleophilic substitution pathways. This transformation is of particular significance due to its spontaneous nature and high efficiency under mild reaction conditions. The cyclization reaction demonstrates the inherent tendency of ω-haloalkylamines to undergo ring closure when the chain length is appropriate for five-membered ring formation.

The mechanistic pathway for pyrrolidine formation begins with the deprotonation of the primary amine group in 4-Bromobutan-1-amine, typically facilitated by basic conditions or the presence of suitable bases. The resulting nucleophilic nitrogen center then attacks the electrophilic carbon bearing the bromine substituent through an intramolecular SN2 mechanism. This backside attack results in the displacement of bromide ion and formation of the five-membered pyrrolidine ring.

The kinetics of pyrrolidine formation from 4-Bromobutan-1-amine exhibit first-order behavior with respect to the substrate concentration, consistent with an intramolecular cyclization mechanism. The reaction rate is significantly enhanced compared to intermolecular processes due to the high effective molarity of the intramolecular nucleophile. Studies indicate that the ring-closing reaction of 4-Bromobutan-1-amine is approximately 833 times faster than the corresponding reaction of 5-Bromobutan-1-amine, demonstrating the preference for five-membered ring formation over six-membered ring closure.

The thermodynamic driving force for pyrrolidine formation arises from the favorable entropy change associated with ring closure and the release of strain present in the acyclic precursor. The formation of the pyrrolidine ring eliminates conformational degrees of freedom while creating a stable five-membered heterocycle. Computational studies indicate that the cyclization reaction is thermodynamically favorable with a negative Gibbs free energy change, ensuring high conversion efficiency under appropriate conditions.

The stereochemical aspects of pyrrolidine formation from 4-Bromobutan-1-amine hydrobromide involve the creation of a new stereogenic center at the carbon originally bearing the bromine substituent. However, in the specific case of 4-Bromobutan-1-amine, the resulting pyrrolidine lacks substituents that would create stereochemical complexity. The intramolecular nature of the cyclization ensures that the reaction proceeds with high geometric fidelity, producing the expected five-membered ring without competing side reactions.

The influence of substituents on the pyrrolidine formation mechanism has been extensively studied through structure-activity relationship investigations. The presence of electron-withdrawing groups on the carbon chain can enhance the electrophilicity of the carbon bearing the leaving group, accelerating the cyclization reaction. Conversely, bulky substituents near the reaction center can introduce steric hindrance that retards the cyclization process.

The role of solvent in pyrrolidine formation mechanisms involves both solvation effects and medium polarity considerations. Polar protic solvents can facilitate the reaction by stabilizing the transition state and assisting in the departure of the bromide leaving group. The choice of solvent significantly influences the reaction kinetics, with aqueous and alcoholic media generally providing optimal conditions for efficient cyclization.

Ring-Closing Reaction Pathways

Cyclization Kinetics

The cyclization kinetics of 4-Bromobutan-1-amine hydrobromide to form pyrrolidine represent a well-studied example of intramolecular nucleophilic substitution reactions. The kinetic analysis of this ring-closing process reveals fundamental principles governing the formation of five-membered nitrogen heterocycles from ω-haloalkylamines. The reaction proceeds through a unimolecular mechanism characterized by first-order kinetics with respect to the substrate concentration.

The rate equation for the cyclization of 4-Bromobutan-1-amine hydrobromide can be expressed as:

Rate = k[4-Bromobutan-1-amine]

where k represents the first-order rate constant and the reaction rate depends solely on the substrate concentration. This kinetic behavior is consistent with an intramolecular process where the nucleophilic amine group and the electrophilic carbon bearing the bromine substituent are contained within the same molecule.

Experimental determination of rate constants for the cyclization reaction has been conducted under various conditions to establish the temperature dependence and activation parameters. The cyclization of 4-Bromobutan-1-amine exhibits rate constants in the range of 10⁻³ to 10⁻¹ s⁻¹ at room temperature, depending on the specific reaction conditions and pH of the medium. These values are significantly higher than those observed for intermolecular nucleophilic substitution reactions, reflecting the high effective molarity of the intramolecular nucleophile.

The temperature dependence of the cyclization kinetics follows Arrhenius behavior, with activation energies typically ranging from 40-60 kJ/mol. This relatively low activation energy compared to intermolecular SN2 reactions reflects the entropic advantage of the intramolecular process and the reduced reorganization energy required for the cyclization transition state. The pre-exponential factor A in the Arrhenius equation is characteristically low for intramolecular reactions due to the restricted conformational mobility in the transition state.

The pH dependence of the cyclization kinetics reveals the importance of amine protonation state in determining reaction efficiency. Under acidic conditions, the amine group in 4-Bromobutan-1-amine hydrobromide exists predominantly in the protonated form, which cannot act as a nucleophile. As the pH increases, deprotonation of the amine group creates the nucleophilic species necessary for cyclization. The optimal pH range for maximum cyclization rate typically falls between 8-10, where the amine group is sufficiently deprotonated while avoiding excessive hydroxide ion concentration that could compete with the intramolecular nucleophile.

The solvent effect on cyclization kinetics demonstrates the influence of medium polarity and solvation on the reaction rate. Polar protic solvents such as water and alcohols generally enhance the cyclization rate by stabilizing the polar transition state and facilitating the departure of the bromide leaving group. The dielectric constant of the medium plays a crucial role in determining the magnitude of the solvent effect, with higher dielectric constants generally promoting faster cyclization rates.

The kinetic isotope effect in the cyclization of 4-Bromobutan-1-amine provides mechanistic insights into the transition state structure. When deuterium substitution occurs at the carbon bearing the bromine substituent, primary kinetic isotope effects (kH/kD) of 1.05-1.15 are observed, indicating that carbon-hydrogen bond vibrations contribute to the transition state stabilization. These relatively small isotope effects are consistent with the SN2 mechanism, where bond breaking and formation occur in a concerted manner.

Conformational Analysis of Transition States

The conformational analysis of transition states in the cyclization of 4-Bromobutan-1-amine hydrobromide provides crucial insights into the geometric requirements for efficient ring closure. The transition state geometry must accommodate the simultaneous approach of the nucleophilic nitrogen and the departure of the bromide leaving group while maintaining optimal orbital overlap. Computational studies have revealed that the transition state adopts a constrained conformation that minimizes steric interactions while maximizing electronic stabilization.

The transition state for pyrrolidine formation from 4-Bromobutan-1-amine exhibits a pseudochair-like conformation of the developing five-membered ring. In this geometry, the carbon-nitrogen distance is approximately 2.0-2.2 Å, intermediate between the bond lengths in the reactant and product states. The carbon-bromine bond is elongated to approximately 2.2-2.4 Å, reflecting the partial bond breaking that occurs in the transition state. These geometric parameters are consistent with a concerted SN2 mechanism where bond formation and breaking occur simultaneously.

The dihedral angles in the transition state reveal the conformational constraints imposed by the cyclization process. The nitrogen-carbon-carbon-carbon torsion angle adopts a value of approximately 60°, facilitating optimal orbital overlap between the nitrogen lone pair and the carbon-bromine antibonding orbital. This conformation requires rotation around the carbon-carbon single bonds to achieve the proper geometry for cyclization, with activation barriers for conformational interconversion being relatively low compared to the overall reaction barrier.

The role of solvent in stabilizing transition state conformations has been investigated through computational studies incorporating explicit solvation models. Polar solvents can stabilize the polar transition state through electrostatic interactions, effectively lowering the activation energy for cyclization. The solvation energy contribution to transition state stabilization typically ranges from 10-20 kJ/mol, representing a significant fraction of the overall activation energy.

The influence of substituents on transition state conformations has been examined through systematic computational studies. Electron-withdrawing groups on the carbon chain can alter the electronic distribution in the transition state, leading to changes in the optimal geometry for cyclization. Bulky substituents introduce steric constraints that can force the transition state into higher-energy conformations, resulting in increased activation energies and reduced reaction rates.

The vibrational analysis of transition states provides information about the nature of the reaction coordinate and the mode of bond breaking and forming. The transition state exhibits a single imaginary frequency corresponding to the reaction coordinate, which involves simultaneous stretching of the carbon-bromine bond and compression of the carbon-nitrogen distance. The magnitude of this imaginary frequency, typically in the range of 200-400 cm⁻¹, reflects the curvature of the potential energy surface at the transition state.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant